molecular formula C26H20ClN5O4 B081688 N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 12236-64-5

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide

Cat. No. B081688
CAS RN: 12236-64-5
M. Wt: 501.9 g/mol
InChI Key: UHZVOVCIPHZPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide, also known as ACN, is a chemical compound that has been widely studied for its potential applications in scientific research. ACN is a member of the azo-dye family and is commonly used as a fluorescent probe for detecting protein-ligand interactions.

Mechanism Of Action

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide binds to proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The compound fluoresces when it is bound to a protein, allowing researchers to detect protein-ligand interactions.

Biochemical And Physiological Effects

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide does not have any known biochemical or physiological effects on cells or tissues. The compound is non-toxic and is not known to interfere with cellular processes.

Advantages And Limitations For Lab Experiments

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has several advantages for lab experiments, including its high binding affinity for proteins, its fluorescent properties, and its non-toxic nature. However, N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has several limitations, including its sensitivity to pH and temperature, its potential for non-specific binding, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide research, including the development of new fluorescent probes based on the N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide scaffold, the use of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide in high-throughput screening assays, and the exploration of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide's potential applications in drug discovery and development. Additionally, further research is needed to understand the mechanism of N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide binding to proteins and to optimize its use in scientific research.

Synthesis Methods

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with 2-chloro-5-nitrobenzoic acid to form N-acetyl-4-aminophenyl-4'-nitro-2-chlorobenzoate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-hydroxy-2-naphthoic acid to form N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide.

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide has been extensively used in scientific research as a fluorescent probe for detecting protein-ligand interactions. The compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide can be used to study protein-protein interactions, protein-drug interactions, and protein conformational changes.

properties

CAS RN

12236-64-5

Product Name

N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide

Molecular Formula

C26H20ClN5O4

Molecular Weight

501.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-[(5-carbamoyl-2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H20ClN5O4/c1-14(33)29-17-7-9-18(10-8-17)30-26(36)20-12-15-4-2-3-5-19(15)23(24(20)34)32-31-22-13-16(25(28)35)6-11-21(22)27/h2-13,34H,1H3,(H2,28,35)(H,29,33)(H,30,36)

InChI Key

UHZVOVCIPHZPEI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl

Other CAS RN

12236-64-5

Origin of Product

United States

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